molecular formula C23H12F3N3O4S B3912134 (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B3912134
M. Wt: 483.4 g/mol
InChI Key: OBWVSOZOBDLJSR-RGVLZGJSSA-N
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Description

(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the Nitro and Trifluoromethyl Groups: These functional groups can be introduced through nitration and trifluoromethylation reactions, respectively.

    Final Coupling Reaction: The final step involves coupling the thiazole-benzimidazole core with the phenoxyphenylmethylidene moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly if it exhibits significant biological activity.

Industry

    Material Science: The compound’s unique structure may make it useful in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[[4-[2-nitrophenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
  • (2E)-2-[[4-[4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Uniqueness

The presence of both the nitro and trifluoromethyl groups in (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F3N3O4S/c24-23(25,26)14-7-10-19(18(12-14)29(31)32)33-15-8-5-13(6-9-15)11-20-21(30)28-17-4-2-1-3-16(17)27-22(28)34-20/h1-12H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWVSOZOBDLJSR-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Reactant of Route 2
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(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Reactant of Route 3
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(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

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